molecular formula C21H19N3O2S B11199674 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11199674
M. Wt: 377.5 g/mol
InChI Key: RINXKNTYNRXPSG-UHFFFAOYSA-N
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Description

5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of thiazole, oxadiazole, and aromatic rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares structural similarities but differs in the presence of a triazole ring instead of an oxadiazole ring.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Contains a piperazine ring and bromine substituent, offering different chemical properties.

Uniqueness

The uniqueness of 5-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

5-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H19N3O2S/c1-13-4-5-16(10-14(13)2)18-12-27-20(22-18)11-19-23-21(24-26-19)15-6-8-17(25-3)9-7-15/h4-10,12H,11H2,1-3H3

InChI Key

RINXKNTYNRXPSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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